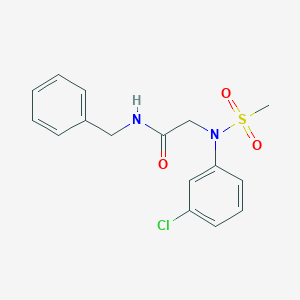![molecular formula C20H22N2O2 B258588 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one, also known as BMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMSP belongs to the class of spiro compounds, which are characterized by a unique molecular structure that consists of two rings that are fused together. The synthesis of BMSP has been a subject of interest for many researchers, and various methods have been developed to produce this compound.
Wirkmechanismus
The mechanism of action of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is not fully understood, but it is believed to act through several pathways. This compound has been shown to modulate the activity of several enzymes involved in oxidative stress and inflammation, including superoxide dismutase, catalase, and cyclooxygenase-2. This compound has also been found to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to improve glucose and lipid metabolism, which are two key factors in the development of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is its low toxicity, which makes it a safe compound to use in laboratory experiments. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one. One area of interest is in the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the development of this compound as a potential anti-cancer agent. This compound has also been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one can be achieved through several methods, including the reaction of 2-methylbenzylamine with 2-hydroxybenzaldehyde, followed by cyclization with piperidine-4-one. Another method involves the reaction of 2-methylbenzylamine with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization with piperidine-4-one. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where this compound has been shown to exhibit neuroprotective properties. This compound has been found to protect neurons against oxidative stress and reduce inflammation in the brain, which are two key mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to improve cognitive function and memory in animal models of these diseases.
Eigenschaften
Molekularformel |
C20H22N2O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1//'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4//'-piperidine]-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-2-3-7-16(15)14-22-12-10-20(11-13-22)21-19(23)17-8-4-5-9-18(17)24-20/h2-9H,10-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
WFSIGTSTVDHBQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC3(CC2)NC(=O)C4=CC=CC=C4O3 |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCC3(CC2)NC(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)


![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

